molecular formula C18H23N5O B4054936 2-methyl-8-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

2-methyl-8-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Cat. No.: B4054936
M. Wt: 325.4 g/mol
InChI Key: SNNMFSQKOKZGKK-UHFFFAOYSA-N
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Description

2-methyl-8-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.19026037 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Synthon in Crystal Structures

Research by Vishweshwar et al. (2002) delves into the X-ray crystal structures of pyrazinic acid and its isomeric methylpyrazine carboxylic acids to examine the occurrence of carboxylic acid-pyridine supramolecular synthon in these heterocyclic acids. This study reveals how specific hydrogen bonds contribute to self-assembly in the crystal structures of pyridine and pyrazine monocarboxylic acids, laying groundwork for future crystal engineering strategies (Peddy Vishweshwar, A. Nangia, & V. Lynch, 2002).

Formation Mechanisms in Non-Enzymic Browning Reaction

Milić and Piletić (1984) identified several pyrroles, pyrazines, and a specific pyridine derivative in a model system reacting d(+)-glucose with aminobutyric acid isomers, highlighting the role of pyrazines in non-enzymic browning reactions and proposing mechanisms for the formation of these compounds (B. Milić & M. Piletić, 1984).

Optically Active (Pyrazolyl)pyridines Synthesis

Kowalczyk and Skarżewski (2005) report on the regioselective synthesis of optically active 2-(pyrazol-1-yl)pyridines using resolved O-methyl ether of atrolactic acid, providing new insights into chiral N,N-donating ligands and their potential in asymmetric synthesis (R. Kowalczyk & J. Skarżewski, 2005).

Pyrrolotriazepine Derivatives Study

A study by Menges et al. (2013) explores the synthesis of pyrrole derivatives leading to the formation of 5H-pyrrolo[2,1-d][1,2,5]triazepine derivatives, offering insights into the chemical reactions and potential applications of these heterocyclic compounds (Nurettin Menges, Ozlem Sari, Yusif Abdullayev, S. S. Erdem, & M. Balci, 2013).

Tautomerism and Structural Transformation

Gubaidullin et al. (2014) examine the structure of 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one in both crystal and solution, shedding light on tautomerism and the instability of compounds in solution, which can lead to various transformation products (A. Gubaidullin, V. N. Nabiullin, S. Kharlamov, & B. I. Buzykin, 2014).

Properties

IUPAC Name

8-methyl-2-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-1,3,4,6,7,9a-hexahydropyrazino[1,2-a]pyrazin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-20-9-11-22-12-10-21(14-16(22)18(20)24)13-15-5-4-8-23(15)17-6-2-3-7-19-17/h2-8,16H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNMFSQKOKZGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2CCN(CC2C1=O)CC3=CC=CN3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-methyl-8-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 2
Reactant of Route 2
2-methyl-8-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 3
2-methyl-8-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 4
2-methyl-8-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 5
2-methyl-8-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 6
2-methyl-8-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.